![molecular formula C10H18O7 B13830862 [(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl] propanoate](/img/structure/B13830862.png)
[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl] propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl] propanoate is a chemical compound with a complex structure that includes multiple hydroxyl groups and a propanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl] propanoate typically involves the esterification of a sugar derivative with propanoic acid. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, and may be conducted under reflux to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as enzymatic esterification, which can offer higher specificity and yield. The use of biocatalysts can also reduce the need for harsh chemical conditions, making the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl] propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary alcohols.
Aplicaciones Científicas De Investigación
[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl] propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of carbohydrate metabolism and enzyme activity.
Industry: It can be used in the production of biodegradable polymers and other materials.
Mecanismo De Acción
The mechanism by which [(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl] propanoate exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, influencing their activity. The ester group can undergo hydrolysis, releasing propanoic acid, which can participate in metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- [(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl] acetate
- [(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl] butanoate
Uniqueness
[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl] propanoate is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. The propanoate ester may offer different solubility and stability properties compared to similar compounds with different ester groups.
Propiedades
Fórmula molecular |
C10H18O7 |
|---|---|
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl] propanoate |
InChI |
InChI=1S/C10H18O7/c1-3-6(12)17-10(2)9(15)8(14)7(13)5(4-11)16-10/h5,7-9,11,13-15H,3-4H2,1-2H3/t5-,7-,8+,9+,10?/m1/s1 |
Clave InChI |
DQSSWSTXKOELHG-GMPFDGBRSA-N |
SMILES isomérico |
CCC(=O)OC1([C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C |
SMILES canónico |
CCC(=O)OC1(C(C(C(C(O1)CO)O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


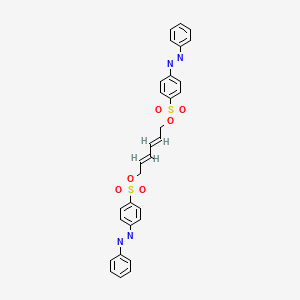
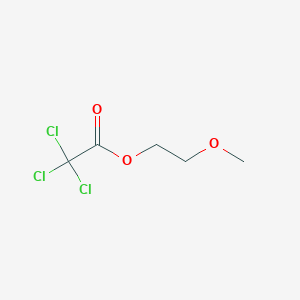
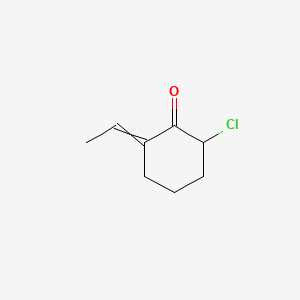
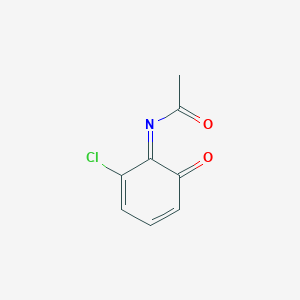

![5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid,2-tert-butylhydrazide](/img/structure/B13830798.png)
![1-cyano-N-[(1-methylpiperidin-4-ylidene)amino]formamide](/img/structure/B13830806.png)
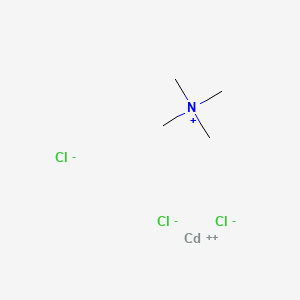
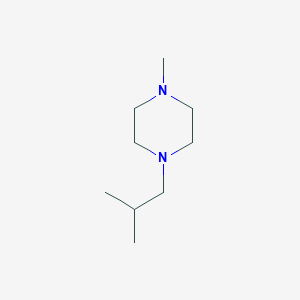
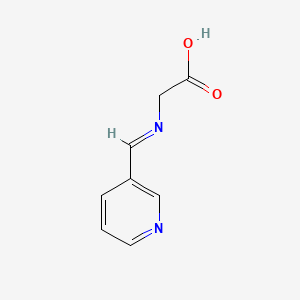
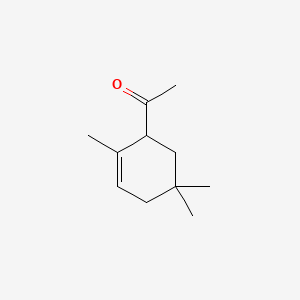
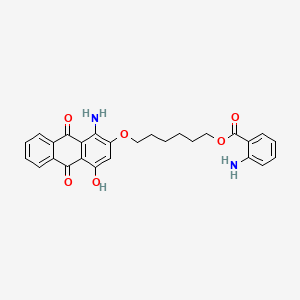

![Ethanone, 1-[(3aS,6aS)-3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl]-](/img/structure/B13830877.png)
